N-Hexadecylpyrene-1-sulfonamide
Overview
Description
N-Hexadecylpyrene-1-sulfonamide is an organic compound with the molecular formula C32H43NO2S and a molecular weight of 505.75 g/mol . It is a white to yellow solid with a melting point of 246-249 °C. This compound is amphoteric, meaning it can act as both an acid and a base. It is primarily used in fluorescence applications due to its suitable properties .
Preparation Methods
N-Hexadecylpyrene-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines . This method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
N-Hexadecylpyrene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
N-Hexadecylpyrene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used in the analysis of drug delivery devices for lipophilic pyrenyl compounds.
Biology: It is used in fluorescence microscopy to study cellular structures and functions.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of N-Hexadecylpyrene-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds with various biological molecules, affecting their structure and function. The pathways involved in its action include the inhibition of enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
N-Hexadecylpyrene-1-sulfonamide is unique due to its amphoteric nature and its suitability for fluorescence applications . Similar compounds include:
N-Hexadecylpyrene-1-sulfonylamine: This compound has similar fluorescence properties but differs in its chemical structure.
N-Hexadecylpyrene-1-sulfonic acid: This compound is more acidic and has different applications in chemistry and biology.
Properties
IUPAC Name |
N-hexadecylpyrene-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-33-36(34,35)30-24-22-28-20-19-26-17-16-18-27-21-23-29(30)32(28)31(26)27/h16-24,33H,2-15,25H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXRWJMTLJBKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303237 | |
Record name | N-Hexadecyl-1-pyrenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-71-6 | |
Record name | N-Hexadecyl-1-pyrenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351002-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hexadecyl-1-pyrenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.